1-(4-Bromo-2-methylphenyl)-3-propylurea
Description
1-(4-Bromo-2-methylphenyl)-3-propylurea is a urea derivative featuring a 4-bromo-2-methylphenyl group attached to the urea nitrogen and a propyl chain on the adjacent nitrogen. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 283.16 g/mol. Urea compounds of this class are typically synthesized via the reaction of aryl amines with alkyl isocyanates under anhydrous conditions .
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWNWDVKSNIRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-2-methylphenyl)-3-propylurea typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-bromo-2-methylphenyl isocyanate and propylamine.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The isocyanate is added dropwise to a solution of propylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromo-2-methylphenyl)-3-propylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Properties of Urea Derivatives
Notes:
- Chlorpropamide’s sulfonyl group enhances hydrophilicity compared to bromophenyl derivatives, influencing its pharmacokinetics .
- Adamantyl derivatives exhibit high melting points (>150°C) due to rigid, bulky structures .
- Ethynyl-substituted ureas are utilized in polymer chemistry for carbon nanotube functionalization .
Thermal and Solubility Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
